[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid
Description
“[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid” is a derivative of 2-aminothiazole, a sulfur- and nitrogen-containing heterocyclic compound . The 2-aminothiazole scaffold is a characteristic structure in drug development due to its various biological activities . It has been used as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives involves various synthetic strategies . For instance, bromine derivatives were obtained by the reaction of 2-amino-4-arylthiazoles, N-(4-arylthiazol-2-yl)-acetamides, N-(4-arylthiazol-2-yl)-benzamide, furan-2-carboxylic acid (4-aryl-thiazol-2-yl)-amide, and acetic acid 4-(2-acetylamino-thiazol-4-yl)-phenyl ester with molecular bromine under acid conditions .Molecular Structure Analysis
The 2-aminothiazole scaffold is a key structural unit in medicinal chemistry . It is one of the important pharmacophores in drug discovery and development processes . There are many substituted thiazole-containing heterocycles covering a wide range of therapeutic targets .Chemical Reactions Analysis
The chemical reactions involving 2-aminothiazole derivatives are diverse and depend on the specific substituents present in the molecule . For instance, bromine derivatives were obtained by reacting 2-amino-4-arylthiazoles with various compounds under acid conditions .Future Directions
The future directions for “[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid” and other 2-aminothiazole derivatives involve further exploration of their biological activities and the development of novel synthetic strategies . Their wide range of biological activities and structural variations have attracted attention among medicinal chemists .
properties
IUPAC Name |
2-[2-amino-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-9-5-3-8(4-6-9)12-10(7-11(16)17)19-13(14)15-12/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCKQAYTVKDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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